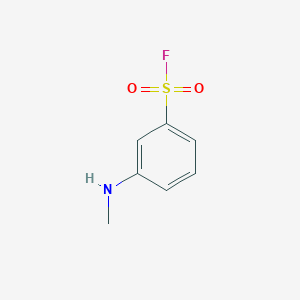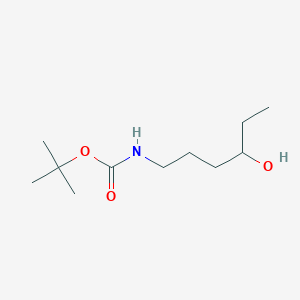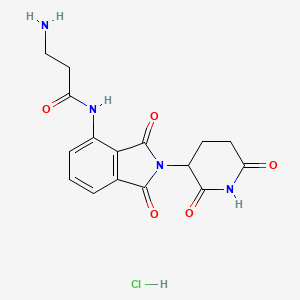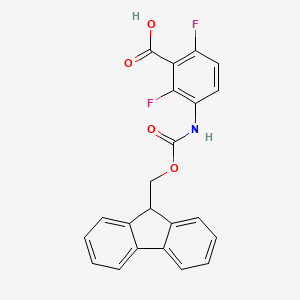
3-(Methylamino)benzene-1-sulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.2 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 3-(Methylamino)benzene-1-sulfonylfluoride, can be achieved through a one-pot process from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents. The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . An efficient system can be achieved with a phase transfer catalyst, such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-(Methylamino)benzene-1-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
3-(Methylamino)benzene-1-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to react with specific amino acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Methylamino)benzene-1-sulfonylfluoride involves its reactivity with specific molecular targets. The sulfonyl fluoride group can covalently bind to active-site amino acid residues in proteins, leading to enzyme inhibition . This covalent interaction is highly selective, making the compound valuable for studying protein function and developing targeted therapies.
類似化合物との比較
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
Uniqueness
3-(Methylamino)benzene-1-sulfonylfluoride is unique due to its specific reactivity and stability. Its ability to selectively interact with proteins and enzymes sets it apart from other sulfonyl fluorides, making it a valuable tool in biochemical research and therapeutic development .
特性
分子式 |
C7H8FNO2S |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3 |
InChIキー |
XGSLSQKGZRCILA-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)

![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

